molecular formula C16H16ClN3O2 B4620000 4-({[(3-chlorophenyl)amino]carbonyl}amino)-N-ethylbenzamide

4-({[(3-chlorophenyl)amino]carbonyl}amino)-N-ethylbenzamide

Cat. No. B4620000
M. Wt: 317.77 g/mol
InChI Key: OJVAIEPTARQWBA-UHFFFAOYSA-N
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Description

4-({[(3-chlorophenyl)amino]carbonyl}amino)-N-ethylbenzamide belongs to a class of compounds known for their potential in various biomedical applications. The structure of this compound suggests it might interact with biological targets through specific molecular interactions, leading to its significance in scientific research.

Synthesis Analysis

The synthesis of related compounds involves multiple steps, including condensation, hydrogenation, and functionalization of the core benzamide structure. For instance, derivatives of benzamides have been synthesized through reactions involving amines and acids, showcasing the versatility and complexity of synthesizing these compounds (Morie et al., 1995).

Molecular Structure Analysis

X-ray diffraction techniques and density functional theory (DFT) have been extensively used to determine the molecular structure of benzamide derivatives. These studies reveal the significance of molecular geometry, hydrogen bonding, and electronic properties in defining the compound's interactions and stability (Şahin et al., 2011).

Chemical Reactions and Properties

The chemical behavior of 4-({[(3-chlorophenyl)amino]carbonyl}amino)-N-ethylbenzamide derivatives can involve various reactions such as nucleophilic substitutions and hydrogen bonding interactions. These reactions are crucial for modifying the compound's chemical properties and enhancing its biological activity (Aakeröy et al., 2006).

Physical Properties Analysis

Physical properties such as solubility, melting point, and crystallinity are critical for the compound's application in different fields. Studies have shown that modifications in the benzamide structure can significantly influence these properties, affecting the compound's utility and functionalization (Sawale et al., 2016).

Chemical Properties Analysis

The chemical properties, including reactivity, stability, and interaction with biological molecules, define the potential applications of 4-({[(3-chlorophenyl)amino]carbonyl}amino)-N-ethylbenzamide derivatives. These properties are influenced by the compound's electronic structure, molecular geometry, and the presence of functional groups, guiding its interaction with specific biological targets (Mirallai et al., 2013).

Scientific Research Applications

Polymer Chemistry and Materials Science

  • Synthesis and Characterization of Novel Aromatic Polyimides : New diamines, including derivatives similar to the chemical structure , were synthesized and polymerized with different anhydrides to produce polyimides. These polymers exhibited good solubility in organic solvents and showed high thermal stability, with degradation temperatures ranging from 240°C to 550°C and glass transition temperatures (Tg) from 168 to 254°C. These properties suggest their potential application in high-performance materials and electronics (Butt et al., 2005).

Pharmacology and Drug Development

  • Pharmaceutical Cocrystals of Ethenzamide : A study on cocrystals involving ethenzamide and various coformers demonstrated improved solubility and dissolution rates compared to the parent drug. These cocrystals, involving carboxylic acid–carboxamide and amide–amide interactions, may hint at the potential of similar benzamide derivatives in enhancing drug solubility and efficacy (Aitipamula et al., 2012).

  • Gastroprokinetic Activity of Benzamide Derivatives : A series of 4-amino-5-chloro-2-ethoxybenzamides bearing six- and seven-membered heteroalicycles were synthesized and evaluated for gastroprokinetic activity. Some compounds showed potent activity, suggesting a possible application of similar benzamide derivatives in gastrointestinal disorders (Morie et al., 1995).

Molecular Chemistry and Interaction Studies

  • Molar Refraction and Polarizability of Antiemetic Drug : The study of an antiemetic drug's molar refraction and polarizability in various solutions provided insights into its physicochemical properties. Understanding these characteristics can aid in the development of new pharmacological agents with enhanced performance (Sawale et al., 2016).

properties

IUPAC Name

4-[(3-chlorophenyl)carbamoylamino]-N-ethylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16ClN3O2/c1-2-18-15(21)11-6-8-13(9-7-11)19-16(22)20-14-5-3-4-12(17)10-14/h3-10H,2H2,1H3,(H,18,21)(H2,19,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OJVAIEPTARQWBA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCNC(=O)C1=CC=C(C=C1)NC(=O)NC2=CC(=CC=C2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16ClN3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

317.77 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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